![molecular formula C₁₉H₂₂N₆OS B560550 2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One CAS No. 1825355-55-2](/img/structure/B560550.png)
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One
Overview
Description
Ribocil-B is the active S-isomer of ribocil which can inhibit flavin mononucleotide (FMN) with a KD of 6.6 nM.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Properties
- A study reports the synthesis of novel piperidine derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Anti-Inflammatory Applications
- Pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory activity, as demonstrated in a carrageenan-induced rat paw edema model (Chaydhary et al., 2015).
Antimicrobial Activity
- Research on 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel & Patel, 2017).
Analytical Chemistry: Substance Analysis
- A study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, contributing to the quality control in pharmaceutical analysis (Ye et al., 2012).
Pharmacokinetic Optimization
- A study on the optimization of 3,5-disubstituted piperidine in benzimidazole derivatives for enhancing pharmacokinetic profiles highlights the importance of structural modification for drug development (Tokuhara et al., 2018).
Crystallography and Molecular Structure
- Research on 4,6-disubstituted 2-amino-5-formylpyrimidines provides insights into different ring conformations and hydrogen-bonded assembly, relevant to understanding molecular interactions in drug design (Acosta et al., 2013).
Kinetic Model in Synthesis
- A study outlines the optimization and kinetic model for the condensation of a secondary amine with a uracil derivative, contributing to the efficient synthesis of pyrimidine derivatives (Chmielowiec et al., 2004).
Analgesic and Ulcerogenic Activity
- Novel pyrimidine derivatives have been synthesized, displaying significant analgesic activity and minimal ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
properties
IUPAC Name |
2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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